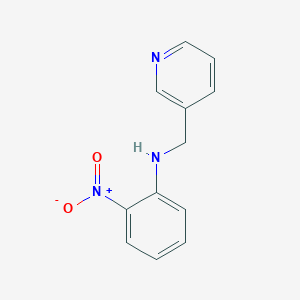
2-nitro-N-(3-pyridinylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-(3-pyridinylmethyl)aniline is an organic compound with the molecular formula C12H11N3O2.
Méthodes De Préparation
The synthesis of 2-nitro-N-(3-pyridinylmethyl)aniline typically involves the nitration of N-pyridin-3-ylmethyl-aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Analyse Des Réactions Chimiques
2-nitro-N-(3-pyridinylmethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-nitro-N-(3-pyridinylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-nitro-N-(3-pyridinylmethyl)aniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-nitro-N-(3-pyridinylmethyl)aniline can be compared with other similar compounds such as:
N-pyridin-3-ylmethyl-aniline: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
2-amino-N-pyridin-3-ylmethyl-aniline: Contains an amino group instead of a nitro group, leading to different chemical behaviors and applications.
2-nitro-N-pyridin-2-ylmethyl-aniline: The position of the nitro group on the pyridine ring is different, affecting its reactivity and interactions.
Propriétés
Formule moléculaire |
C12H11N3O2 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-nitro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-6-2-1-5-11(12)14-9-10-4-3-7-13-8-10/h1-8,14H,9H2 |
Clé InChI |
UNXVCQNTZLLICF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NCC2=CN=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













